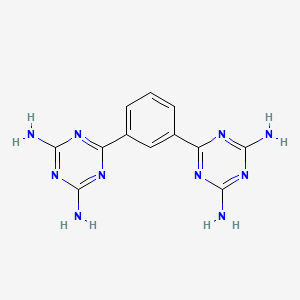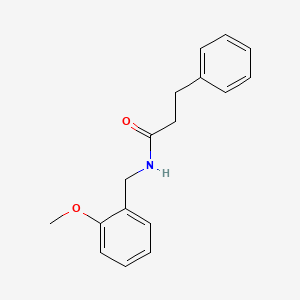
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which are responsible for producing antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Mecanismo De Acción
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the development and activation of B cells. By blocking BTK, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide prevents the activation and proliferation of B cells, ultimately leading to the suppression of antibody production and immune response.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell activation and proliferation. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to induce apoptosis (cell death) in B cell lymphomas and leukemias. In animal models of autoimmune disorders, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and improve clinical symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell-related diseases. Another area of interest is the exploration of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor activity. Additionally, further studies are needed to elucidate the potential long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide on B cell function and immune response.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form 4-fluoro-2-methoxybenzylideneaniline. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has shown significant anti-tumor activity against B cell lymphomas and leukemias. It has also demonstrated efficacy in animal models of autoimmune disorders such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYHQKKRCNCHQO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)

![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)

![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)


![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)